4-ethyl-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
4-ethyl-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a heterocyclic compound featuring a fused pyrrolo[1,2-a]quinazoline core modified with a 1,3,4-thiadiazole moiety. This hybrid structure combines pharmacologically significant motifs:
- Pyrrolo[1,2-a]quinazoline: Known for anticancer and antimicrobial properties due to its planar aromatic system, which facilitates DNA intercalation or enzyme inhibition .
- 1,3,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle with demonstrated antimicrobial, antitumor, and anti-inflammatory activities .
For instance, 1,3,4-thiadiazole derivatives synthesized via hydrazonoyl halide reactions (as described in and ) exhibit notable antimicrobial and anticancer activities, supporting the hypothesis that this compound may share similar bioactivity profiles.
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-ethyl-1,5-dioxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H21N5O3S/c1-4-23-16(26)12-7-5-6-8-13(12)24-14(25)9-10-19(23,24)17(27)20-18-22-21-15(28-18)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,20,22,27) |
InChI Key |
YNMTXKQDUHWROB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-ethyl-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide” typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations including cyclization, condensation, and substitution reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques. This includes the use of continuous flow reactors, automated synthesis machines, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to direct the reaction towards the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for new medications.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as stability, reactivity, or conductivity.
Mechanism of Action
The mechanism of action of “4-ethyl-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
1,3,4-thiadiazole derivatives in showed potent activity against E. coli, B. mycoides, and C. albicans. For example:
Antitumor Activity
Thiadiazole and thiazole derivatives in exhibited significant cytotoxicity:
- Thiadiazole 9b : IC50 = 2.94 µM (HepG2) .
- Thiazole 12a : IC50 = 1.19 µM (HepG2) and 3.4 µM (MCF-7) .
The target compound’s fused quinazoline-thiadiazole system could mimic dual kinase inhibition (e.g., targeting topoisomerase and EGFR pathways), a mechanism observed in hybrid heterocycles .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : Nitro groups () enhance antimicrobial activity but may increase toxicity. The target compound’s dioxo groups could balance potency and safety .
- Lipophilic Substituents : Isopropyl and ethyl groups likely improve blood-brain barrier penetration compared to polar nitro analogs .
- Planarity : The fused quinazoline-thiadiazole system may enhance intercalation with DNA or proteins, similar to pyrido-triazolopyrimidones in .
Biological Activity
The compound 4-ethyl-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic molecule that integrates various functional groups known for their diverse biological activities. This article explores its potential biological activities based on existing literature and studies.
Chemical Structure and Properties
This compound has a molecular formula of C₁₈H₁₈N₄O₃S and a molecular weight of 399.5 g/mol . The structure features a dioxo group, a thiadiazole moiety, and a tetrahydropyrroloquinazoline framework. These components suggest potential pharmacological applications due to their individual properties.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance:
- Thiadiazole derivatives have demonstrated notable activity against various bacterial strains. A related study highlighted that certain thiadiazole compounds exhibited up to 96% inhibition against Mycobacterium tuberculosis at specific concentrations .
Anticancer Potential
Research on related quinazoline derivatives has shown promising anticancer activities. Quinazoline scaffolds are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of thiadiazole structures may enhance these effects:
- A study reported that quinazoline derivatives with thiadiazole moieties displayed significant cytotoxicity against cancer cell lines, suggesting that the compound may possess similar properties .
Anti-inflammatory Effects
The presence of dioxo groups in the structure may contribute to anti-inflammatory effects. Compounds with such functional groups are often explored for their ability to modulate inflammatory pathways:
- Thiadiazole derivatives have been linked to reduced inflammation in various models, indicating that our compound could have therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the key structural features and their associated biological activities based on literature findings.
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Dioxo Group | Potential anti-inflammatory | |
| Thiadiazole Moiety | Antimicrobial and anticancer | |
| Tetrahydropyrrolo | Enhances bioactivity |
Case Studies
- Antimicrobial Study : A derivative of this compound was tested against Mycobacterium tuberculosis and showed promising results with an inhibition percentage of 92% at specific concentrations .
- Cytotoxicity Assay : Quinazoline derivatives linked with thiadiazoles were assessed for cytotoxicity against various cancer cell lines, demonstrating significant growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
